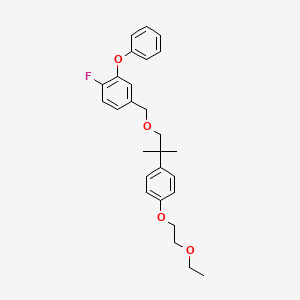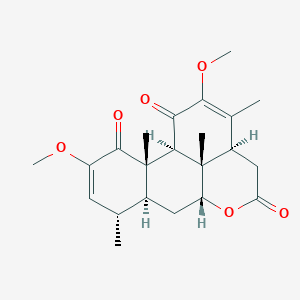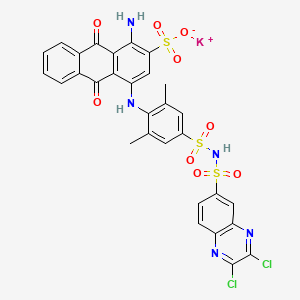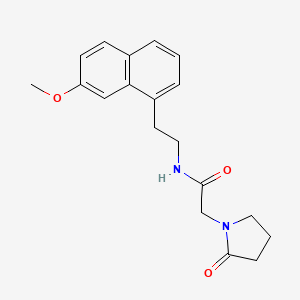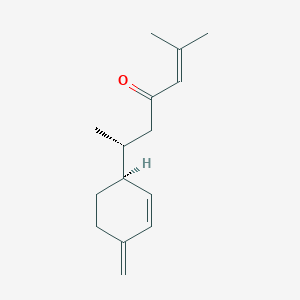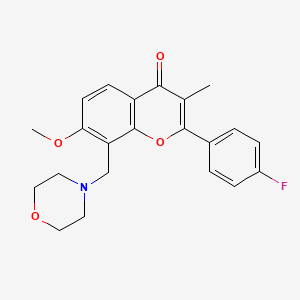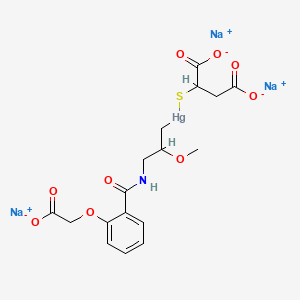
N-(2-Methoxy-3-(1,2-dicarboxyethylthiomercuri)propyl)-o-carboxymethyl salicylamide trisodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methoxy-3-(1,2-dicarboxyethylthiomercuri)propyl)-o-carboxymethyl salicylamide trisodium is a complex organomercury compound It is characterized by the presence of a mercurial group attached to a salicylamide structure, which is further modified with methoxy and carboxymethyl groups
Métodos De Preparación
The synthesis of N-(2-Methoxy-3-(1,2-dicarboxyethylthiomercuri)propyl)-o-carboxymethyl salicylamide trisodium involves several steps. The starting materials typically include salicylamide, methoxy compounds, and mercurial reagents. The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the desired product. Industrial production methods may involve large-scale reactions in specialized reactors to maintain the purity and yield of the compound .
Análisis De Reacciones Químicas
N-(2-Methoxy-3-(1,2-dicarboxyethylthiomercuri)propyl)-o-carboxymethyl salicylamide trisodium undergoes various chemical reactions, including:
Oxidation: The mercurial group can be oxidized under specific conditions, leading to the formation of different oxidation states of mercury.
Reduction: Reduction reactions can convert the mercurial group to a lower oxidation state, often using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where the methoxy or carboxymethyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases. .
Aplicaciones Científicas De Investigación
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound has been studied for its antimicrobial properties and potential use in biological assays.
Medicine: Research has investigated its potential as a therapeutic agent, particularly for its antimicrobial and anti-inflammatory effects.
Industry: It is used in the production of specialized materials and as a stabilizer in certain industrial processes
Mecanismo De Acción
The mechanism of action of N-(2-Methoxy-3-(1,2-dicarboxyethylthiomercuri)propyl)-o-carboxymethyl salicylamide trisodium involves its interaction with biological molecules. The mercurial group can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has been utilized in antimicrobial applications. The compound’s effects are mediated through its ability to modify protein structures and interfere with metabolic pathways .
Comparación Con Compuestos Similares
N-(2-Methoxy-3-(1,2-dicarboxyethylthiomercuri)propyl)-o-carboxymethyl salicylamide trisodium can be compared to other organomercury compounds, such as:
Thiomersal: A well-known organomercury compound used as a preservative in vaccines.
Phenylmercuric acetate: Used as a fungicide and antiseptic.
Propiedades
Número CAS |
67479-01-0 |
|---|---|
Fórmula molecular |
C17H18HgNNa3O9S |
Peso molecular |
682.0 g/mol |
Nombre IUPAC |
trisodium;[3-[[2-(carboxylatomethoxy)benzoyl]amino]-2-methoxypropyl]-(1,2-dicarboxylatoethylsulfanyl)mercury |
InChI |
InChI=1S/C13H16NO5.C4H6O4S.Hg.3Na/c1-9(18-2)7-14-13(17)10-5-3-4-6-11(10)19-8-12(15)16;5-3(6)1-2(9)4(7)8;;;;/h3-6,9H,1,7-8H2,2H3,(H,14,17)(H,15,16);2,9H,1H2,(H,5,6)(H,7,8);;;;/q;;4*+1/p-4 |
Clave InChI |
ISZLALPZPVGDHQ-UHFFFAOYSA-J |
SMILES canónico |
COC(CNC(=O)C1=CC=CC=C1OCC(=O)[O-])C[Hg]SC(CC(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


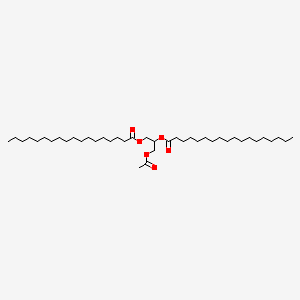

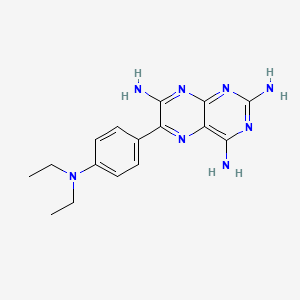
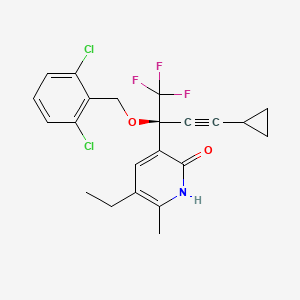
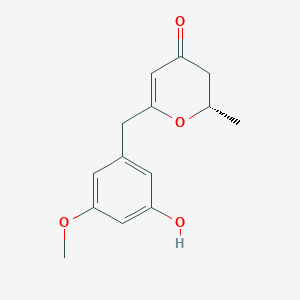
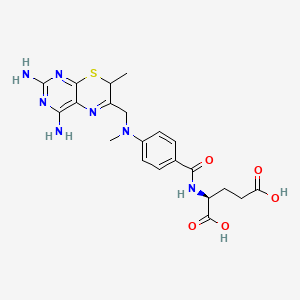
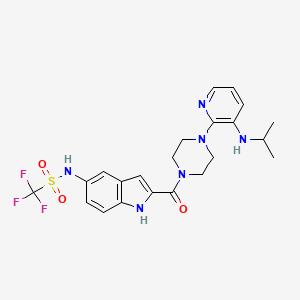
![[(3S,3aR,6S,6aS)-3-(diethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12779314.png)
